![molecular formula C20H21BrN4O4S B3941509 4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE](/img/structure/B3941509.png)
4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a brominated benzene ring, a sulfonamide group, and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, bromination, and sulfonamide formation. The process begins with the nitration of quinoline to introduce the nitro group. This is followed by the bromination of benzene to introduce the bromine atom. The final step involves the formation of the sulfonamide linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and electrophiles like bromine or chlorine for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BROMO-2-NITROANILINE
- 3-BROMO-N,N-DIMETHYLBENZAMIDE
- 4-BROMO-3,5-DIMETHYLBENZALDEHYDE
Uniqueness
What sets 4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a quinoline and a sulfonamide group allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
4-bromo-N-[2,2-dimethyl-3-[(5-nitroquinolin-8-yl)amino]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4S/c1-20(2,13-24-30(28,29)15-7-5-14(21)6-8-15)12-23-17-9-10-18(25(26)27)16-4-3-11-22-19(16)17/h3-11,23-24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANLCJVWMYESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)
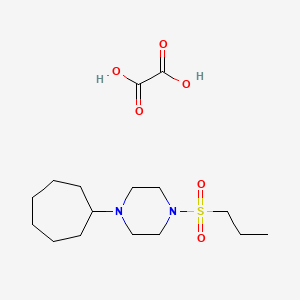
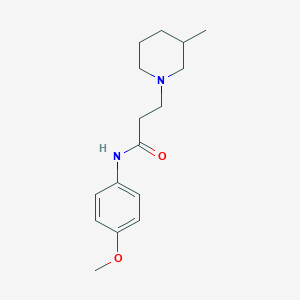
![1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B3941455.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941473.png)
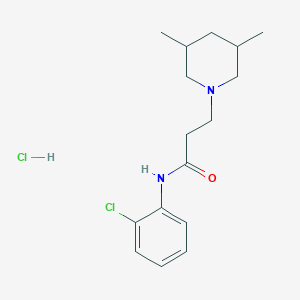
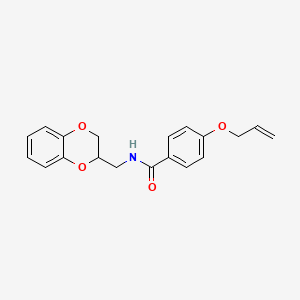

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-phenylethyl)glycinamide](/img/structure/B3941486.png)
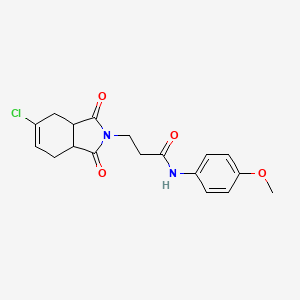
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3941529.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)
